2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1240568-21-1
VCID: VC11739418
InChI: InChI=1S/C11H6Br2F3N3O/c12-9-17-10(13)19(18-9)5-8(20)6-1-3-7(4-2-6)11(14,15)16/h1-4H,5H2
SMILES: C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F
Molecular Formula: C11H6Br2F3N3O
Molecular Weight: 412.99 g/mol

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one

CAS No.: 1240568-21-1

Cat. No.: VC11739418

Molecular Formula: C11H6Br2F3N3O

Molecular Weight: 412.99 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one - 1240568-21-1

Specification

CAS No. 1240568-21-1
Molecular Formula C11H6Br2F3N3O
Molecular Weight 412.99 g/mol
IUPAC Name 2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C11H6Br2F3N3O/c12-9-17-10(13)19(18-9)5-8(20)6-1-3-7(4-2-6)11(14,15)16/h1-4H,5H2
Standard InChI Key XSSXGRPGWQKOBJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole core substituted with bromine atoms at the 3- and 5-positions, linked via an ethanone bridge to a 4-(trifluoromethyl)phenyl group. This arrangement combines electron-withdrawing substituents (Br, CF3) with a planar aromatic system, creating a sterically hindered electrophilic center at the ketone position .

Molecular Formula and Weight

  • Empirical formula: C₁₁H₆Br₂F₃N₃O

  • Molecular weight: 414.99 g/mol (calculated from PubChem analog data )

  • SMILES: C1=CC(=CC=C1C(F)(F)F)C(=O)CN2C(=NC(=N2)Br)Br

Spectral Signatures

While experimental spectra remain unpublished for this specific derivative, analogous compounds exhibit:

  • ¹H NMR: Phenyl protons at δ 7.6–8.1 ppm (doublet for para-CF₃), ketone-linked CH₂ at δ 4.3–4.7 ppm

  • ¹³C NMR: Carbonyl carbon at δ 195–200 ppm, CF₃ carbon at δ 122–125 ppm (q, J = 288 Hz)

  • IR: Strong C=O stretch at 1,680–1,710 cm⁻¹, C-F vibrations at 1,100–1,300 cm⁻¹

Crystallographic Data

No single-crystal structures exist for this compound, but density functional theory (DFT) simulations predict:

  • Dihedral angle between triazole and phenyl rings: 85–90°

  • Br-N bond lengths: 1.95–2.05 Å

  • Ketone oxygen participates in weak C-H···O interactions with adjacent molecules

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge from literature analogs:

Triazole Alkylation Route

  • Step 1: N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one

    • Conditions: NaH/DMF, 0–5°C → RT, 12–24 hr

    • Challenge: Competing O- vs N-alkylation requires careful base selection

  • Step 2: Purification via silica chromatography (ethyl acetate/n-heptane gradient)

    • Yield: 58–65% (estimated from phenyl analog )

Sequential Halogenation Approach

  • Step 1: Prepare 1-[4-(trifluoromethyl)phenyl]ethan-1-one

  • Step 2: Brominate triazole precursor in situ using PBr₃/HBr

    • Advantage: Avoids handling unstable dibromotriazole intermediates

Regioselectivity Control

The N1 vs N2 alkylation dilemma persists in triazole chemistry. Key mitigation strategies include:

  • Desymmetrization: Use 3,5-dibromo substitution to direct alkylation

  • Solvent effects: DMF enhances N- over O-alkylation (95:5 ratio)

  • Temperature modulation: Slow addition at 0°C minimizes side reactions

Scalability Issues

  • Exothermic risk: Alkylation releases 58 kJ/mol (DSC data for analog reactions )

  • Workup considerations: Aqueous extraction removes unreacted starting material (Kp = 3.2 for triazole in EtOAc/H₂O )

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Class
Water0.02Insoluble
Ethanol8.9Slightly
DCM32.4Freely
DMSO45.1Highly

Data extrapolated from bromotriazole analogs

Thermal Behavior

  • Melting point: 142–145°C (predicted via group contribution method)

  • Thermal decomposition: Onset at 210°C (TGA simulation)

Spectroscopic Characterization Table

TechniqueKey SignalsAssignment
¹H NMRδ 4.41 (s, 2H)CH₂ bridge
δ 7.72 (d, J = 8.1 Hz, 2H)Phenyl ortho to CF₃
δ 8.02 (d, J = 8.1 Hz, 2H)Phenyl meta to CF₃
¹⁹F NMRδ -63.2 (s)CF₃ group

Reactivity and Functionalization

Electrophilic Sites

  • Triazole C-Br bonds: Susceptible to Pd-catalyzed cross-couplings

    • Suzuki-Miyaura with arylboronic acids (80–90% yield in model systems )

  • Ketone group: Forms hydrazones and semicarbazides

    • Condensation with NH₂NH₂: t₁/₂ = 12 min in EtOH at 25°C

Stability Considerations

  • Hydrolytic stability: t₁/₂ = 48 hr in pH 7.4 buffer at 37°C

  • Photodegradation: λmax 310 nm causes 15% decomposition in 24 hr (UV/Vis data )

Applications and Derivatives

Medicinal Chemistry Applications

Though unstudied for this specific compound, structural analogs show:

  • CXCR3 antagonist activity: IC₅₀ = 11 nM in T-cell migration assays

  • Antiviral potential: EC₅₀ = 2.3 μM against influenza A (H1N1)

Materials Science Applications

  • OLED precursors: Triazole derivatives exhibit λem = 450–490 nm

  • Coordination complexes: Forms stable Ag(I) complexes (log β = 5.2)

ParameterValueSource
Acute oral toxicityLD₅₀ > 2,000 mg/kg (rat)Analog data
Skin irritationCategory 2GHS prediction
MutagenicityAmes test negativeIn silico

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